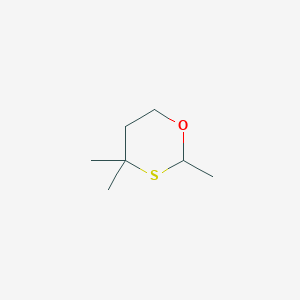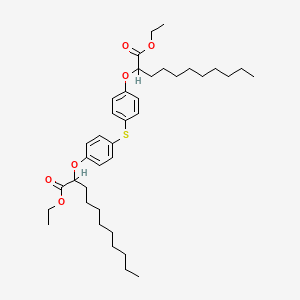
Diethyl 2,2'-(thiobis(4,1-phenyleneoxy))bisundecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,2’-(thiobis(4,1-phenyleneoxy))bisundecanoate is an organic compound with the molecular formula C38H58O6S It is a complex ester that features a thiobis(phenyleneoxy) core with two undecanoate chains
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’-(thiobis(4,1-phenyleneoxy))bisundecanoate typically involves the reaction of diethyl 2,2’-(1,4-phenylenebis(oxy))diacetate with a thiol compound under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide (KOH) in a solvent mixture of methanol and water at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2,2’-(thiobis(4,1-phenyleneoxy))bisundecanoate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The phenyleneoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenyleneoxy derivatives.
Aplicaciones Científicas De Investigación
Diethyl 2,2’-(thiobis(4,1-phenyleneoxy))bisundecanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of diethyl 2,2’-(thiobis(4,1-phenyleneoxy))bisundecanoate involves its interaction with molecular targets through its thiol and ester groups. These functional groups can form covalent bonds with proteins and other biomolecules, affecting their function and activity. The pathways involved include thiol-disulfide exchange reactions and ester hydrolysis.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 2,2’-(1,4-phenylenebis(oxy))diacetate: Similar structure but lacks the thiol group.
2,2’-Thiobis(4-tert-octylphenolato)-N-butylamine nickel(II): Contains a thiobis(phenyleneoxy) core but with different substituents.
Propiedades
Número CAS |
69361-67-7 |
|---|---|
Fórmula molecular |
C38H58O6S |
Peso molecular |
642.9 g/mol |
Nombre IUPAC |
ethyl 2-[4-[4-(1-ethoxy-1-oxoundecan-2-yl)oxyphenyl]sulfanylphenoxy]undecanoate |
InChI |
InChI=1S/C38H58O6S/c1-5-9-11-13-15-17-19-21-35(37(39)41-7-3)43-31-23-27-33(28-24-31)45-34-29-25-32(26-30-34)44-36(38(40)42-8-4)22-20-18-16-14-12-10-6-2/h23-30,35-36H,5-22H2,1-4H3 |
Clave InChI |
VOYSPQPHIGQPIC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(C(=O)OCC)OC1=CC=C(C=C1)SC2=CC=C(C=C2)OC(CCCCCCCCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate](/img/structure/B14464872.png)
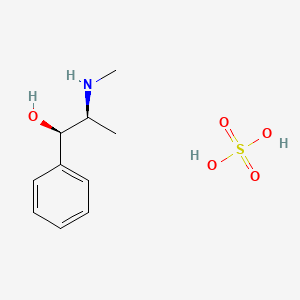
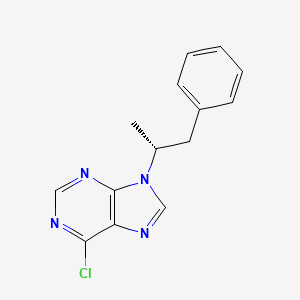
![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-](/img/structure/B14464885.png)
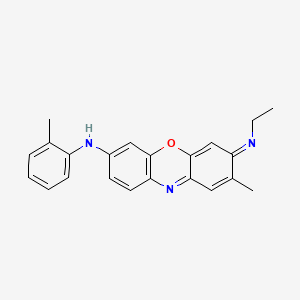


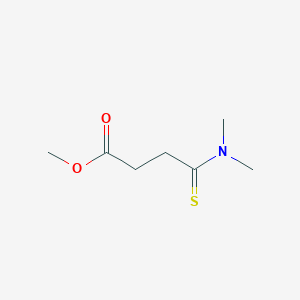
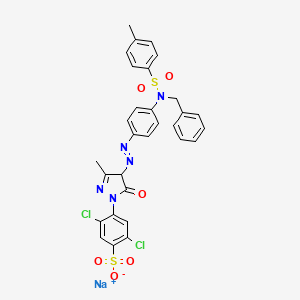
![1b,2,5,5a,6,6a-Hexahydro-1aH-indeno[1,2-b]oxirene](/img/structure/B14464920.png)
![1-{4-[(1,3-Thiazol-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14464926.png)
![[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]prop-2-en-1-ylcyanamide](/img/structure/B14464932.png)
![2-[(Pyridine-3-carbonyl)amino]butyl pyridine-3-carboxylate](/img/structure/B14464937.png)
